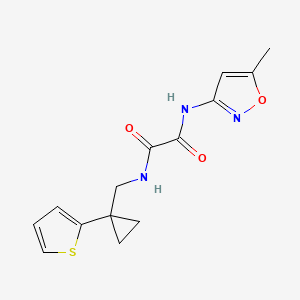
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
カタログ番号 B2889511
CAS番号:
1207008-79-4
分子量: 305.35
InChIキー: WXDUZHOOWPIGLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MI-TCPMO, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of oxalamide compounds and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents have been reported, demonstrating the role of thiophene and isoxazole derivatives in developing compounds with significant anti-tumor activity (Gomha, Edrees, & Altalbawy, 2016).
- Research on 2-methylisoxazolin-5-ones has contributed to understanding the chemical properties and potential synthetic applications of isoxazole derivatives, providing insights into the methylation of isoxazolin-5-ones and their transformation into various chemical structures (Sarlo, Fabbrini, & Renzi, 1966).
Biological Activities and Applications
- The role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in female rats has been explored, indicating the potential therapeutic applications of targeting orexin receptors in eating disorders. This study provides an example of how specific chemical antagonists can be used to modulate biological pathways and behaviors (Piccoli et al., 2012).
- The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents highlight the importance of heterocyclic compounds in developing new therapeutic agents for cancer treatment (Zhang et al., 2005).
Novel Compounds and Their Effects
- Novel bioactivation mechanisms of reactive metabolite formation from phenyl methyl-isoxazoles have been investigated, revealing the potential for novel isoxazole derivatives to act as inhibitors of voltage-gated sodium channels, with implications for drug development and toxicity assessment (Bylund et al., 2012).
特性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-11(17-20-9)16-13(19)12(18)15-8-14(4-5-14)10-3-2-6-21-10/h2-3,6-7H,4-5,8H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDUZHOOWPIGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

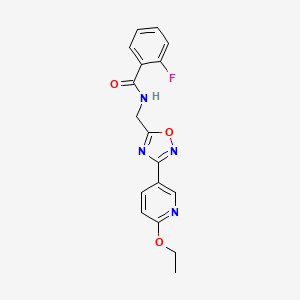

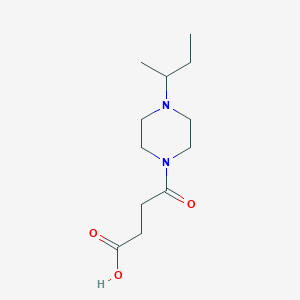

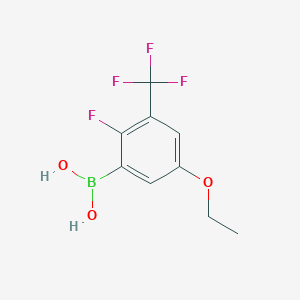
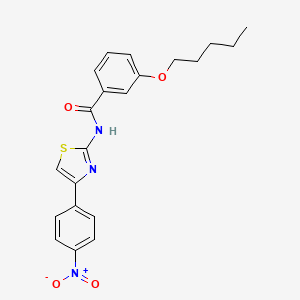

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)

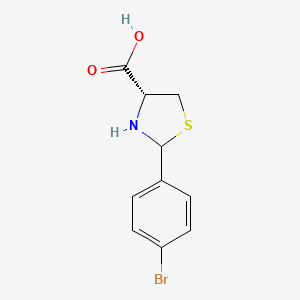

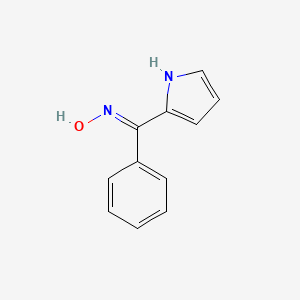
![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)